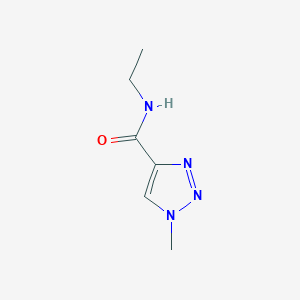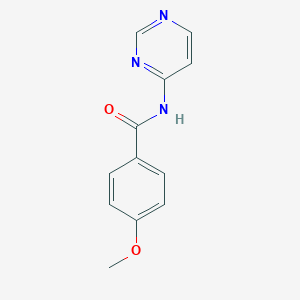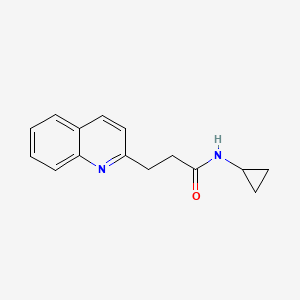![molecular formula C14H17N3OS B6638799 N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "AMPA" and belongs to a class of compounds known as thiazolylacetamides. AMPA has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of AMPA is not fully understood. However, it has been proposed that AMPA exerts its biological effects by modulating the activity of certain enzymes and proteins in the body. For example, AMPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, AMPA has been found to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
AMPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Additionally, AMPA has been found to inhibit the expression of COX-2, which is involved in the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. Furthermore, AMPA has been found to activate the AKT pathway, which is involved in cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPA in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. Additionally, AMPA is relatively easy to synthesize, making it readily available for research purposes. One limitation of using AMPA in lab experiments is its potential toxicity. While AMPA has been found to be relatively safe in animal models, its toxicity in humans is not well understood.
Orientations Futures
There are several future directions for research on AMPA. One area of research is the development of new drugs based on the structure of AMPA. Researchers are currently exploring the potential of AMPA derivatives as anti-inflammatory, anti-cancer, and neuroprotective agents. Additionally, researchers are investigating the potential of AMPA as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring the potential of AMPA as a tool for studying the role of inflammation in the development of various diseases.
Méthodes De Synthèse
The synthesis of AMPA can be achieved through a series of chemical reactions. The first step involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-methyl-1,3-thiazole-4-carbonyl chloride. The next step involves the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with 4-(2-aminoethyl)aniline to form the intermediate product, N-[4-(2-aminoethyl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide. Finally, the intermediate product is reacted with acetic anhydride to form the final product, N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide.
Applications De Recherche Scientifique
AMPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis. Additionally, AMPA has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Furthermore, AMPA has been found to have neuroprotective properties and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-16-13(9-19-10)8-14(18)17-12-4-2-11(3-5-12)6-7-15/h2-5,9H,6-8,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSINYYQKXFIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)

![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)


![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)